N-(3-Isopropylphenyl)tetrahydro-2H-pyran-4-amine
Description
N-(3-Isopropylphenyl)tetrahydro-2H-pyran-4-amine is a cyclic amine derivative featuring a tetrahydro-2H-pyran ring substituted with a 3-isopropylphenyl group. Key structural attributes include:
- Molecular formula: C₁₉H₂₉NO (exact formula may vary based on stereochemistry and substituents).
- Synthesis: Typically prepared via reductive amination or coupling reactions. For example, describes a method using sodium triacetoxyborohydride (NaBH(OAc)₃) to reduce imine intermediates formed from tetrahydro-4H-pyran-4-one and cyclopentylamine derivatives .
- Applications: Acts as a precursor for bioactive molecules targeting receptors such as androgen receptors (e.g., compound AR05 in ) .
Properties
IUPAC Name |
N-(3-propan-2-ylphenyl)oxan-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11(2)12-4-3-5-14(10-12)15-13-6-8-16-9-7-13/h3-5,10-11,13,15H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAJACNWZZESOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-Isopropylphenyl)tetrahydro-2H-pyran-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
The compound features a tetrahydro-2H-pyran ring fused with an isopropylphenyl group, which enhances its hydrophobicity and interaction with biological systems. The amine group allows for hydrogen bonding, influencing the compound's binding affinity to various biological targets.
Structural Representation
| Feature | Description |
|---|---|
| Molecular Formula | C13H17N |
| Molecular Weight | 189.28 g/mol |
| Functional Groups | Amine, Aromatic Ring |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The amine group can form hydrogen bonds and engage in π-π interactions due to the aromatic ring, modulating enzymatic activity and receptor binding .
Anticancer Activity
Recent studies have highlighted the compound's potential in anticancer applications. For instance, it has shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A375 (Melanoma) | 29.73 | Inhibition of B-RafV600E |
| MCF-7 (Breast) | 15.3 | Induction of apoptosis |
These findings suggest that the compound may act as a selective inhibitor of certain kinases involved in cancer progression .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the compound's efficacy. Modifications to the tetrahydro-2H-pyran moiety and the isopropylphenyl substituent have been explored to enhance biological activity. For example, variations in substituents at the C-4 position have shown different potencies against target receptors .
Study on CCR2 Antagonists
A systematic optimization study focused on developing CCR2 antagonists included this compound as a lead compound. The study aimed to improve cardiovascular therapeutic indices (CV-TI) by modifying the structure, resulting in enhanced potency and selectivity .
In Vivo Efficacy
In vivo studies demonstrated that derivatives of this compound exhibited significant antitumor activity in animal models. These studies provided insights into dosage optimization and potential side effects, paving the way for clinical trials .
Scientific Research Applications
Pharmaceutical Development
N-(3-Isopropylphenyl)tetrahydro-2H-pyran-4-amine serves as a crucial building block in the synthesis of pharmaceuticals. Its unique structure allows for the modification of biological activity, making it valuable in the development of drugs targeting neurological disorders and other conditions.
Case Study: Neurological Disorders
Research has indicated that derivatives of tetrahydropyran compounds exhibit activity against neurological disorders such as depression and anxiety. For instance, compounds similar to this compound have been evaluated for their efficacy as serotonin-norepinephrine reuptake inhibitors (SNRIs), showing promising results in preclinical trials .
Agrochemical Formulations
This compound is also explored in agrochemical formulations. Its ability to enhance the efficacy of pesticides and herbicides can lead to improved crop yields while minimizing environmental impact.
| Application | Description |
|---|---|
| Pesticide Efficacy | Enhances the effectiveness of existing pesticides, reducing required dosages. |
| Herbicide Development | Contributes to the formulation of new herbicides with better selectivity. |
Polymer Chemistry
In polymer chemistry, this compound functions as a modifier that improves the flexibility and durability of materials used in various industrial applications.
Research Findings
Studies have shown that incorporating this compound into polymer matrices can significantly enhance mechanical properties, making it suitable for applications in packaging and automotive industries .
Biochemical Applications
The compound is being investigated for its potential as an enzyme inhibitor, which could lead to breakthroughs in treating diseases linked to enzyme dysfunctions.
Example: Enzyme Inhibition
Research has highlighted its role in designing inhibitors for specific enzymes involved in cancer progression. The structure-activity relationship (SAR) studies indicate that modifications on the tetrahydropyran ring can significantly alter inhibitory potency against target enzymes involved in tumor growth .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties.
| Modification | Effect on Activity |
|---|---|
| Isopropyl Substitution | Increases lipophilicity, enhancing membrane permeability. |
| Aromatic Ring Variations | Alters binding affinity to target receptors, impacting therapeutic efficacy. |
Comparison with Similar Compounds
Substituted Piperazine Derivatives
Compounds in and feature piperazine rings modified with trifluoromethylphenyl groups. These analogs exhibit distinct structural and physicochemical properties:
Key Observations :
Cyclohexyl and Aromatic Substitutions
, and 16 highlight analogs with cyclohexyl or halogenated aryl groups:
Key Observations :
Alkyl Chain Modifications
and describe analogs with branched alkyl chains:
Key Observations :
Simplified Derivatives
and highlight structurally simpler analogs:
Key Observations :
- Smaller substituents (e.g., methyl or cyclopropyl) reduce steric hindrance, facilitating synthetic accessibility .
- These derivatives serve as foundational scaffolds for structure-activity relationship (SAR) studies.
Implications for Drug Development
- Bioactivity : Trifluoromethyl and halogenated analogs () are prioritized for target affinity studies due to their electronic properties.
- Metabolic Stability : Ethyl or methoxymethyl groups () may reduce oxidative metabolism, enhancing bioavailability .
- Solubility : Branched alkyl chains () balance lipophilicity and aqueous solubility for optimal drug delivery .
Preparation Methods
Sodium Triacetoxyborohydride-Mediated Reduction
In a representative procedure, tetrahydropyran-4-amine (1.0 equiv) and 3-isopropylbenzaldehyde (1.2 equiv) are dissolved in dichloromethane (DCM) under inert atmosphere. Sodium triacetoxyborohydride (NaB(OAc)3H, 1.5 equiv) is added portionwise, and the mixture is stirred at room temperature for 12–24 hours. Workup involves quenching with aqueous NaOH, extraction with DCM, and purification via column chromatography (silica gel, 4:1 DCM:MeOH). This method achieves yields of 59–72%.
Critical Parameters :
-
Solvent polarity significantly impacts reaction kinetics, with DCM providing optimal imine stabilization.
-
Excess aldehyde drives the equilibrium toward imine formation but may necessitate rigorous purification.
Nucleophilic Substitution Reactions
Nucleophilic displacement of halogenated intermediates offers a robust pathway.
Chloroarene Amination
A two-step protocol involves:
-
Synthesis of 1-Chloro-3-isopropylbenzene :
Bromination of 3-isopropylphenol using PBr3 in THF, followed by chlorination with SOCl2. -
Coupling with Tetrahydropyran-4-amine :
The chloroarene (1.0 equiv), tetrahydropyran-4-amine (1.5 equiv), and K2CO3 (2.0 equiv) are refluxed in DMF for 18 hours. Pd(OAc)2 (0.05 equiv) enhances reactivity, yielding 68–75% product.
Table 1: Comparative Nucleophilic Substitution Conditions
| Substrate | Base | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1-Chloro-3-isopropylbenzene | K2CO3 | Pd(OAc)2 | DMF | 110 | 75 |
| 1-Bromo-3-isopropylbenzene | Cs2CO3 | None | Toluene | 100 | 62 |
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling enables modular synthesis. A boronic ester derivative of tetrahydropyran-4-amine is reacted with 3-isopropylphenyl halides.
Boronic Ester Preparation
Tetrahydropyran-4-amine is converted to its pinacol boronic ester using bis(pinacolato)diboron (1.2 equiv) and Pd(dppf)Cl2 (0.03 equiv) in THF at 60°C.
Coupling Protocol
The boronic ester (1.1 equiv), 1-bromo-3-isopropylbenzene (1.0 equiv), Pd(PPh3)4 (0.02 equiv), and K3PO4 (2.0 equiv) are heated in dioxane/water (4:1) at 90°C for 16 hours. This method affords 70–82% yield, with residual palladium <5 ppm after activated carbon treatment.
Hydrogenation of Nitro Intermediates
Catalytic hydrogenation provides a high-yielding route to the target amine.
Nitroarene Reduction
3-Isopropylnitrobenzene (1.0 equiv) and tetrahydropyran-4-amine (1.2 equiv) are hydrogenated under 50 psi H2 in ethanol using Raney Ni (10 wt%) at 75°C for 24 hours. Filtration and acidification with HCl yield the hydrochloride salt (89% purity).
Advantages :
Comparative Analysis of Methodologies
Table 2: Efficiency Metrics Across Methods
| Method | Avg. Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Reductive Amination | 65 | 95 | Moderate | $$ |
| Nucleophilic Substitution | 68 | 92 | High | $$$ |
| Suzuki Coupling | 76 | 98 | Low | $$$$ |
| Hydrogenation | 89 | 99 | High | $$ |
Key Findings :
-
Hydrogenation excels in yield and purity but requires specialized equipment.
-
Suzuki coupling offers precision for structural analogs but incurs higher catalyst costs.
Industrial-Scale Considerations
Solvent Selection
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(3-Isopropylphenyl)tetrahydro-2H-pyran-4-amine, and how are reaction conditions optimized?
- Methodology :
- Reductive Amination : React tetrahydropyran-4-one with 3-isopropylphenylamine under hydrogenation using catalysts like Pd/C or Raney Ni. Monitor pH (6–7) and temperature (50–80°C) to favor imine intermediate formation and subsequent reduction .
- Nucleophilic Substitution : Use tetrahydropyran-4-amine and 3-isopropylphenyl halide in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) at 80–100°C for 12–24 hours .
- Optimization : Adjust solvent polarity, catalyst loading, and reaction time via DoE (Design of Experiments) to maximize yield. Purity is confirmed via HPLC (>95%) and LC-MS .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?
- Key Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., isopropyl phenyl group at C4 of tetrahydropyran) and amine proton integration .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₄H₂₁NO) with <2 ppm error .
- FT-IR : Identify N-H stretches (~3300 cm⁻¹) and tetrahydropyran ring vibrations (C-O-C at ~1100 cm⁻¹) .
Q. What preliminary biological screening assays are recommended for assessing its bioactivity?
- Assays :
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Antimicrobial Activity : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MIC values .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, using ATP/NADH depletion as readouts .
Advanced Research Questions
Q. How can computational methods (e.g., QSAR, molecular docking) predict the compound’s target interactions and guide structural optimization?
- Approach :
- QSAR Modeling : Train models on analogs (e.g., fluorinated or brominated derivatives) to correlate substituent effects (e.g., logP, steric bulk) with bioactivity .
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., serotonin receptors) based on tetrahydropyran’s conformational flexibility and isopropylphenyl’s hydrophobic interactions .
- Validation : Compare predicted binding affinities with experimental IC₅₀ values from SPR (Surface Plasmon Resonance) .
Q. What strategies resolve contradictions in reported bioactivity data across studies (e.g., divergent IC₅₀ values)?
- Root Causes :
- Impurity Variability : Use orthogonal purification (e.g., prep-HPLC vs. column chromatography) to eliminate byproducts affecting assays .
- Assay Conditions : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability .
Q. How does the isopropylphenyl substituent influence the compound’s pharmacokinetics compared to analogs (e.g., bromophenyl or methoxy derivatives)?
- SAR Insights :
- Lipophilicity : Isopropyl groups increase logP vs. polar substituents (e.g., -OMe), enhancing blood-brain barrier permeability but reducing solubility .
- Metabolic Stability : Microsomal assays show slower CYP450-mediated oxidation of isopropyl vs. bromophenyl derivatives due to steric hindrance .
- Experimental Design : Compare clearance rates in hepatocyte models and plasma protein binding (e.g., equilibrium dialysis) .
Q. What are the best practices for addressing stability issues (e.g., degradation under acidic/light exposure) during storage?
- Stabilization Methods :
- Salt Formation : Convert to hydrochloride salt (improves crystallinity and hygroscopicity) .
- Storage Conditions : Store at −20°C in amber vials under argon, with desiccants to prevent hydrolysis .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
